molecular formula C11H13F2N5O3S B220108 5'-Difluoromethylthio-5'-deoxyadenosine CAS No. 112606-73-2

5'-Difluoromethylthio-5'-deoxyadenosine

Cat. No. B220108
CAS RN: 112606-73-2
M. Wt: 333.32 g/mol
InChI Key: QZHQGSPDUXGGIV-ZOXFDYRRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Difluoromethylthio-5'-deoxyadenosine (DFMA) is a nucleoside analog that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. DFMA is a modified version of the natural nucleoside adenosine, where the hydroxyl group at the 5' position is replaced by a difluoromethylthio group. This modification results in increased stability and resistance to degradation by enzymes, making it a promising candidate for cancer therapy.

Mechanism of Action

5'-Difluoromethylthio-5'-deoxyadenosine is incorporated into the DNA of cancer cells during DNA synthesis, where it acts as a chain terminator, preventing further DNA synthesis. 5'-Difluoromethylthio-5'-deoxyadenosine also induces apoptosis in cancer cells by activating the caspase cascade, a series of proteins that ultimately lead to cell death.
Biochemical and Physiological Effects:
5'-Difluoromethylthio-5'-deoxyadenosine has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 5'-Difluoromethylthio-5'-deoxyadenosine has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). 5'-Difluoromethylthio-5'-deoxyadenosine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 5'-Difluoromethylthio-5'-deoxyadenosine in lab experiments is its stability and resistance to degradation by enzymes. This makes it a useful tool for studying DNA synthesis and replication. However, one limitation is that 5'-Difluoromethylthio-5'-deoxyadenosine is highly toxic and can cause significant side effects in vivo. Therefore, caution must be taken when handling and using 5'-Difluoromethylthio-5'-deoxyadenosine in lab experiments.

Future Directions

There are a number of future directions for research on 5'-Difluoromethylthio-5'-deoxyadenosine. One area of interest is the development of more stable and less toxic analogs of 5'-Difluoromethylthio-5'-deoxyadenosine for use in cancer therapy. Another area of interest is the study of the mechanism of action of 5'-Difluoromethylthio-5'-deoxyadenosine, including its interaction with DNA polymerase and other proteins involved in DNA synthesis and replication. Finally, the use of 5'-Difluoromethylthio-5'-deoxyadenosine in combination with other anticancer agents is an area of ongoing research, as it may enhance the efficacy of existing cancer therapies.

Synthesis Methods

5'-Difluoromethylthio-5'-deoxyadenosine can be synthesized using a variety of methods, including the reaction of 5'-deoxyadenosine with difluoromethylthiolating reagents such as difluoromethylthiolating agents or bis(2-chloroethyl) sulfide. Another method involves the reaction of 5'-deoxyadenosine with a difluoromethylthio-substituted nucleoside triphosphate, using an enzyme such as DNA polymerase to catalyze the reaction.

Scientific Research Applications

5'-Difluoromethylthio-5'-deoxyadenosine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast and lung cancer. 5'-Difluoromethylthio-5'-deoxyadenosine works by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

112606-73-2

Product Name

5'-Difluoromethylthio-5'-deoxyadenosine

Molecular Formula

C11H13F2N5O3S

Molecular Weight

333.32 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2,2-difluoro-1-sulfanylethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13F2N5O3S/c12-8(13)7(22)6-4(19)5(20)11(21-6)18-2-17-3-9(14)15-1-16-10(3)18/h1-2,4-8,11,19-20,22H,(H2,14,15,16)/t4-,5+,6-,7?,11+/m0/s1

InChI Key

QZHQGSPDUXGGIV-ZOXFDYRRSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(F)F)S)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C(F)F)S)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C(F)F)S)O)O)N

synonyms

5'-DFMTA
5'-difluoromethylthio-5'-deoxyadenosine
5'-difluoromethylthioadenosine
5-DFMTDA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.